CP 31,398 is a p53 stabilizing agent. It increases active mutant p53 and p53 reporter gene expression without increasing total protein levels of p53 in H1299 lung cancer cells transfected with mutant p53. CP 31,398 is cytotoxic to a panel of 12 human glioma cell lines expressing wild-type or mutant p53 (EC50s = 11.2-22.2 μM). In vivo, CP 31,398 (100 mg/kg) decreases tumor growth by 50% in an A375.S2 melanoma mouse xenograft model and completely inhibits tumor growth in a DLD-1 colon cancer mouse xenograft model. Dietary administration of CP 31,398 (50 and 100 ppm) suppresses lung adenocarcinoma formation in a mouse model of tobacco carcinogen-induced lung adenoma and adenocarcinoma formation. CP-31398 dihydrochloride is a p53 stabilizer which stabilizes the active conformation of p53 and promotes p53 activity in cancer cell lines with mutant or wild-type p53.
Related Compounds
CP-31398
Compound Description: CP-31398 is a styrylquinazoline compound known for its ability to restore the tumor suppressor functions of mutant p53. [] It achieves this by restoring the wild-type conformation of the p53 protein, enabling it to effectively transactivate downstream target genes involved in DNA repair and apoptosis. [, ] CP-31398 has shown efficacy in inhibiting tumor growth in various cancer models, including skin, lung, bladder, colorectal, and esophageal cancers. [, , , , , , , , , ]
Prima-1
Compound Description: Prima-1 is a small molecule that can reactivate mutant p53 and induce apoptosis in tumor cells. [] It acts by converting mutant p53 to a wild-type conformation, restoring its ability to induce cell cycle arrest and apoptosis. [] Prima-1 has demonstrated anticancer activity in various cancer models, particularly lung cancer. []
Relevance: Prima-1 is considered structurally related to CP-31398 Dihydrochloride due to its shared ability to restore mutant p53 function. [, ] Both compounds are classified as p53-modulating agents and have been explored for their chemopreventive and therapeutic potential in various cancers. [, , ]
APR-246
Compound Description: APR-246 (also known as PRIMA-1MET) is a small molecule that acts as a p53 reactivator. [] It binds to mutant p53 and promotes its refolding to a wild-type conformation, thereby restoring p53's transcriptional activity and tumor-suppressing functions. [] APR-246 has shown promising anticancer activity in preclinical studies and is currently being evaluated in clinical trials for various cancer types.
Relevance: APR-246 shares structural similarities with CP-31398 Dihydrochloride and belongs to the same category of p53-modulating agents. [] Both compounds aim to restore the function of mutant p53 to induce apoptosis and inhibit tumor growth.
COTI-2
Compound Description: COTI-2 is a small molecule that targets mutant p53 and restores its transcriptional activity. [] Like CP-31398 Dihydrochloride, it acts by promoting the correct folding of mutant p53, thereby restoring its tumor suppressor functions.
Relevance: COTI-2 is structurally related to CP-31398 Dihydrochloride through its shared mechanism of action as a mutant p53 reactivator. [] Both compounds belong to the class of p53-modulating agents and hold potential for cancer therapy by targeting the p53 pathway.
Compound Description: These compounds are acridine derivatives known for their DNA-intercalating properties. [] They can induce p53 stabilization and transcriptional activity. [] Studies have shown that they can trigger apoptosis in a p53-dependent manner, highlighting their potential as anticancer agents. []
Relevance: Acridine derivatives are structurally similar to CP-31398 and exhibit a similar ability to stabilize p53 by blocking its ubiquitination without affecting phosphorylation at specific serine residues. [] This shared mechanism suggests a structural relationship between these compounds and CP-31398 Dihydrochloride, highlighting their potential as p53 modulators.
Nutlin-3
Compound Description: Nutlin-3 is a small molecule that inhibits the interaction between MDM2 and p53. [, ] By blocking MDM2, Nutlin-3 prevents p53 degradation, leading to an increase in p53 levels and activation of its downstream targets. [, ] Nutlin-3 is primarily effective in cancers with wild-type p53.
Relevance: Nutlin-3, while not structurally related to CP-31398 Dihydrochloride, shares a functional connection through its impact on the p53 pathway. [, ] Both compounds aim to increase p53 activity, albeit through distinct mechanisms. While CP-31398 Dihydrochloride primarily targets mutant p53, Nutlin-3 focuses on stabilizing wild-type p53 by inhibiting its negative regulator, MDM2.
Ellipticine
Compound Description: Ellipticine is an alkaloid with anticancer activity. [] It can induce apoptosis in cancer cells and has been shown to exhibit some activity in restoring mutant p53 function. []
Relevance: While the exact mechanism of action of ellipticine is complex and not fully understood, it is grouped with CP-31398 Dihydrochloride as a compound capable of inducing mutant p53-dependent cell death. [] This functional similarity suggests a potential structural relationship or shared pathway interactions, warranting further investigation.
Overview
N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine; dihydrochloride is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has garnered attention due to its potential pharmacological properties, particularly in the field of medicinal chemistry. Its structure features a quinazoline core, which is known for various biological activities, including anti-cancer and anti-inflammatory effects.
Source
The compound is synthesized through a series of organic reactions involving various chemical precursors. Detailed synthesis methods are outlined in patent literature and scientific studies focusing on quinazoline derivatives and their applications in drug development.
Classification
This compound can be classified as:
Chemical Class: Quinazoline derivatives
Functional Groups: Amine, methoxy, and alkene functionalities
Synthesis Analysis
Methods
The synthesis of N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine; dihydrochloride typically involves multi-step organic reactions. Key steps may include:
Formation of the Quinazoline Ring: This is often achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Alkene Formation: The introduction of the (E)-2-(4-methoxyphenyl)ethenyl group can be accomplished via Wittig or similar olefination reactions.
Amine Functionalization: The final steps usually involve the introduction of the dimethylamine groups at the nitrogen sites.
Technical Details
Reagents: Common reagents may include phosphonium salts for olefination, various acids for amine protection/deprotection, and solvents such as dimethyl sulfoxide or ethanol.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Molecular Structure Analysis
Data
Molecular Formula: C₁₈H₃₀Cl₂N₄O
Molecular Weight: Approximately 374.38 g/mol
Melting Point: Specific melting point data may vary based on purity and form.
Chemical Reactions Analysis
Reactions
The compound can undergo various chemical reactions typical for amines and alkenes:
Nucleophilic Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Addition Reactions: The double bond can react with electrophiles to form more complex structures.
Deprotonation/Reactivity with Acids: The presence of amine groups allows for protonation under acidic conditions, affecting solubility and reactivity.
Technical Details
Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and purity.
Mechanism of Action
Process
The mechanism of action for N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine; dihydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets:
Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in cell proliferation or inflammation pathways.
Receptor Binding: It could bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Data
Experimental studies are required to confirm these mechanisms, often involving assays that measure biological activity against target cells or enzymes.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white crystalline powder.
Solubility: Soluble in water due to the presence of hydrochloride salt form; solubility in organic solvents may vary.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
pH Sensitivity: As a salt, it may exhibit different solubility profiles depending on pH.
Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases such as cancer or inflammatory disorders.
Biochemical Research: Useful in studying enzyme inhibition or receptor interactions within cellular models.
This compound represents a significant area of interest within medicinal chemistry and pharmacology due to its structural features and potential therapeutic benefits. Further research is essential to fully understand its properties and applications in clinical settings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
p53 stabilizing agent. Promotes active conformation of p53 and restores wild-type conformation of mutant p53 in vitro. Able to induce cell cycle arrest and apoptosis. Chemopreventative activity in vivo. Orally active. A styrylquinazoline derivative that acts as a p53 stabilizing agent. It not only restores p53 functions in mutant p53-expressing cells but can also significantly increase the protein level and promote the activity of wild-type p53 in multiple human cancer cell lines, leading to cell cycle arrest or apoptosis. CP-31398 enhances the protein levels of wild-type p53 by blockade of ubiquitination and degradation of p53 without interrupting the physical association between p53 and MDM2 in vivo.
Difenoconazole is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2-chloro-4-(4-chlorophenoxy)phenyl and 1,2,4-triazol-1-ylmethyl groups. A broad spectrum fungicide with novel broad-range activity used as a spray or seed treatment. It is moderately toxic to humans, mammals, birds and most aquatic organisms. It has a role as an environmental contaminant, a xenobiotic, an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is an aromatic ether, a dioxolane, a member of triazoles, a cyclic ketal, a conazole fungicide and a triazole fungicide. Difenoconazole is a broad spectrum fungicide that controls a wide variety of fungi – including members of the Aschomycetes, Basidomycetes and Deuteromycetes families. It acts as a seed treatment, foliar spray and systemic fungicide. It is taken up through the surface of the infected plant and is translocated to all parts of the plant. It has a curative effect and a preventative effect. Difenoconazole can be applied to winter wheat, oilseed rape, Brussels sprouts, cabbage, broccoli/calabrese and cauliflower. It controls various fungi including Septoria tritici, Brown Rust, Light Leaf Spot, Leaf Spot, Pod Spot, Ring Spot and Stem canker. It also prevents Ear Discolouration in winter wheat. The mode of action of difenoconazole is that it is a sterol demethylation inhibitor which prevents the development of the fungus by inhibiting cell membrane ergosterol biosynthesis.
Diphenoxylate is an opioid used to treat diarrhea. It also has analgesic actions and, at supratherapeutic doses, psychoactive effects. Difenoxin is the active metabolite of diphenoxylate. It is thought to act primarily as a preferential agonist of enteric opiate receptors. This product is intended for forensic and research applications. Difenoxin hydrochloride is the hydrochloride salt of difenoxin. It has similar actions and uses to diphenoxylate hydrochloride, being administered for the symptomatic treatment of acute and chronic diarrhoea. In an attempt to discourage abuse (at high doses, difenoxin acts like morphine), preparations usually contain subclinical amounts of atropine sulfate. It has a role as an antidiarrhoeal drug. It contains a difenoxin.
Difelikefalin (CR845) is an agonist of kappa opioid receptors (KORs) useful in the treatment of pruritus secondary to chronic kidney disease. KORs were first associated with itching in 1984. Further investigations revealed that dynorphins, endogenous agonists of KORs, work to inhibit the itching sensation at the spinal cord level, and scratching could be elicited in mouse models with the administration of KOR antagonists. These revelations led to the study of KOR agonists as a potential treatment option in patients suffering from pruritic conditions. Pruritus associated with chronic kidney disease (also called uremic pruritus) affects 50-60% of all patients on dialysis and 25% of non-dialysis patients with chronic kidney disease. The clinical burden of uremic pruritus in this patient population is being increasingly recognized as contributing to a significant reduction in patient quality of life, poor outcomes, and even mortality. Options for therapy are limited - with no FDA-approved treatments, off-label [gabapentin] was the most evidence-based and widely available treatment. Difelikefalin received FDA approval in August 2021 (under the brand name Korsuva), becoming the first FDA-approved therapy for patients with chronic kidney disease suffering from uremic pruritus. Difelikefalin was later approved by the EMA in April 2022 for the same indication. Difelikefalin is a Kappa Opioid Receptor Agonist. The mechanism of action of difelikefalin is as an Opioid kappa Receptor Agonist. See also: Difelikefalin Acetate (active moiety of).
Difenpiramide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group from biphenyl-4-ylacetic acid with the amino group of 2-aminopyridine. Used for treatment of rheumatoid arthritis. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic and an antipyretic. It is a monocarboxylic acid amide, a member of pyridines and a member of biphenyls. It is functionally related to a biphenyl-4-ylacetic acid.